N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O/c17-10-5-6-11(12(18)9-10)16(22)19-8-7-15-20-13-3-1-2-4-14(13)21-15/h1-6,9H,7-8H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQVBXSDNMFRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide typically involves the condensation of 1,2-phenylenediamine with aldehydes or other suitable reagents to form the benzimidazole core . The benzimidazole derivative is then reacted with 2,4-dichlorobenzoyl chloride under basic conditions to yield the final product . Common solvents used in these reactions include dimethyl sulfoxide (DMSO) and acetonitrile, and the reactions are often carried out at elevated temperatures .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide has shown potential as an anticancer agent. Research indicates that benzimidazole derivatives can inhibit various cancer cell lines by interfering with cellular processes such as mitosis and apoptosis. This compound's structural modifications enhance its efficacy against specific cancer types by targeting unique molecular pathways involved in tumor growth and survival.
Antimicrobial Properties
The compound exhibits significant antibacterial and antifungal activities. Studies have demonstrated that derivatives of benzimidazole can disrupt microbial cell membranes or inhibit critical metabolic pathways, making this compound a candidate for developing new antimicrobial agents. Its effectiveness against resistant strains of bacteria is particularly noteworthy.
Antiparasitic Effects
Research indicates that this compound can act against parasitic infections. Benzimidazole derivatives are known for their ability to inhibit tubulin polymerization in parasites, leading to their immobilization and death. This property makes the compound a potential therapeutic agent for diseases caused by parasitic organisms.
Biological Studies
Molecular Docking Studies
The compound is utilized in molecular docking studies to explore its interactions with various biological targets. These studies help elucidate the binding affinities and specific interactions at the molecular level, providing insights into how the compound can be optimized for better efficacy.
Mechanism of Action
The mechanism of action involves binding to specific enzymes or receptors within cells. For instance, as an allosteric activator of human glucokinase, it enhances the enzyme's activity, which is crucial for glucose metabolism. This interaction is facilitated by hydrogen bonding with key residues in the enzyme's active site.
Industrial Applications
Synthesis of Complex Molecules
In synthetic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to create derivatives with tailored properties for specific applications in pharmaceuticals and materials science.
Catalytic Applications
The compound has potential uses as a catalyst in various chemical reactions due to its ability to stabilize transition states or intermediates. This catalytic property can enhance reaction rates and selectivity in synthetic pathways.
Mechanism of Action
The mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism . The compound’s antiparasitic activity is attributed to its ability to disrupt the cellular processes of parasites, leading to their death .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Halogen Substitutions
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-chlorobenzamide
- Structure : Features a single 4-chloro substituent on the benzamide ring.
- Molecular Weight : 318.76 g/mol (calculated).
- Properties: Reduced lipophilicity compared to the 2,4-dichloro derivative, which may lower binding affinity to hydrophobic targets.
N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
- Structure : Substitutes bromine at the 4-position of the benzamide.
- Molecular Weight : 363.21 g/mol (calculated).
- Properties : Bromine’s larger atomic radius and higher molecular weight may alter steric interactions in target binding compared to chlorine. This analog could exhibit distinct adsorption efficiencies in pesticidal applications, as halogen size influences interactions with adsorbents like zeolites .
N-(3-Amino-2-methylphenyl)-2,4-dichlorobenzamide
- Structure: Retains the 2,4-dichlorobenzamide group but replaces the benzimidazole-ethyl chain with an amino-methylphenyl group.
- Molecular Weight : 295.17 g/mol.
Functional Group Variations
Carbendazim (Methyl N-(1H-Benzimidazol-2-yl)carbamate)
- Structure : Contains a carbamate group instead of a benzamide.
- Molecular Weight : 191.19 g/mol.
- Biological Activity: A well-known fungicide that inhibits microtubule assembly. The carbamate group is essential for its mode of action, differing fundamentally from the benzamide-based target compound .
Vamifeport (2-[2-(1H-Benzimidazol-2-yl)ethylamino]ethyl-oxazole-carboxamide)
- Structure : Incorporates an oxazole-carboxamide group linked to the benzimidazole-ethyl chain.
- Molecular Weight : 408.4 g/mol.
- Biological Activity : Acts as a ferroportin inhibitor, competing with hepcidin. The oxazole ring introduces additional hydrogen-bonding capabilities, which may enhance target specificity compared to the dichlorobenzamide group .
Pyridylethylbenzamide Derivatives
- Structure : Replace the benzimidazole with a pyridine ring (e.g., N-(2-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)ethyl)-2,6-dichlorobenzamide).
- Properties : Pyridine’s electron-deficient nature alters electronic interactions with targets. These compounds are patented as fungicides, suggesting that the benzimidazole-to-pyridine substitution shifts activity toward agricultural applications .
Key Research Findings and Data
Physicochemical Properties
- Lipophilicity: The 2,4-dichloro substitution increases logP compared to mono-halogenated analogs, favoring penetration through lipid bilayers .
- Melting Points : While direct data for the target compound are unavailable, structurally related indole-ethylbenzamide analogs exhibit melting points ranging from 112.4°C to 195.0°C, suggesting thermal stability .
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential as an antiparasitic , antimicrobial , anticancer , and antiviral agent. This article aims to explore the biological activity of this compound, supported by relevant research findings and data.
- IUPAC Name : this compound
- Molecular Formula : C16H13Cl2N3O
- Molar Mass : 334.20 g/mol
Antiparasitic Activity
Research indicates that this compound demonstrates effective antiparasitic properties. Benzimidazole derivatives are known for their ability to inhibit the growth of various parasites, making them valuable in treating parasitic infections.
Antimicrobial Activity
This compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth and may serve as a potential lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies. It has been observed to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, in vitro tests on human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines revealed significant cytotoxic effects, with mechanisms involving DNA damage and caspase activation .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 6.26 ± 0.33 | Induces apoptosis via caspase activation |
| WM115 | 6.48 ± 0.11 | DNA damage leading to cell death |
Antiviral Activity
Preliminary studies suggest that this compound may possess antiviral properties. Its mechanism may involve interference with viral replication processes, although further research is necessary to elucidate specific pathways involved .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Glucokinase Activation : It acts as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism.
- DNA Interference : The compound may inhibit DNA synthesis and repair mechanisms, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of benzimidazole derivatives similar to this compound:
- Study on Hypoxia-selective Agents : A study demonstrated that certain benzimidazole derivatives exhibited selective cytotoxicity towards tumor cells under hypoxic conditions, suggesting potential applications in cancer therapy .
- Antimicrobial Evaluation : In another investigation, the antimicrobial efficacy of benzimidazole derivatives was assessed against various bacterial strains, confirming their potential as effective antimicrobial agents .
Q & A
Q. What are the standard synthetic protocols for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-2,4-dichlorobenzamide?
The synthesis typically involves coupling a benzimidazole-ethylamine intermediate with 2,4-dichlorobenzoyl chloride under reflux conditions. For example, analogous compounds are synthesized by reacting hydrazide intermediates with benzoyl chlorides in methanol or water-miscible solvents under controlled heating (70–100°C for 2–4 hours), followed by recrystallization . Key reagents include hydrazine derivatives (e.g., hydroxyacetohydrazide) and acyl chlorides. Purity is ensured via recrystallization in methanol or ethanol .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Core characterization methods include:
- ¹H/¹³C NMR : To confirm the benzimidazole ethylamine backbone and dichlorobenzamide substituents. For example, δ 7.07–7.23 ppm (aromatic protons) and δ 2.94–3.96 ppm (ethylamine chain) are critical markers .
- ESI-MS : To verify molecular weight (e.g., m/z 343.4 [M+H]+ for similar derivatives) .
- IR Spectroscopy : To identify amide C=O stretches (~1650 cm⁻¹) and benzimidazole N-H bonds (~3400 cm⁻¹) .
Q. How is the anti-convulsant activity of benzimidazole derivatives evaluated?
The Pentylenetetrazole (PTZ)-induced convulsion model is a standard preclinical assay. Dose-response studies (low, middle, high doses) compare latency to seizure onset and mortality rates against controls. For example, derivatives with EC₅₀ values <50 mg/kg are considered promising .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of 2,4-dichlorobenzoyl chloride.
- Catalysis : Triethylamine or DMAP can accelerate acylation .
- Temperature Control : Reflux at 80–100°C minimizes side reactions like hydrolysis of the benzoyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves unreacted starting materials .
Q. How do structural modifications impact biological activity?
- Chlorine Positioning : 2,4-Dichloro substitution on the benzamide enhances lipophilicity and target binding compared to mono-chloro analogs .
- Benzimidazole Substituents : Ethylamine linkers improve solubility, while bulkier groups (e.g., 4-chlorobenzyl) may reduce blood-brain barrier penetration .
- Dose-Dependent Effects : High doses (≥100 mg/kg) of related compounds show toxicity in rodent models, necessitating SAR studies to balance efficacy and safety .
Q. How to resolve contradictions in spectral data during characterization?
- NMR Signal Overlap : Use DEPT-135 or 2D COSY to distinguish ethylamine protons from aromatic signals .
- Mass Spec Fragmentation : Compare experimental ESI-MS patterns (e.g., m/z 326.2 [M−NH3+H]+) with computational tools like MassFrontier .
- Thermal Analysis : TGA/DTA can detect hydrate or solvate forms that may skew elemental analysis .
Q. What in vitro models are suitable for evaluating anti-inflammatory potential?
- COX-1/COX-2 Inhibition Assays : Measure IC₅₀ values using purified enzymes or LPS-stimulated macrophages .
- Cytokine Profiling : ELISA-based quantification of TNF-α, IL-6, and IL-1β in RAW 264.7 cells treated with the compound (10–100 µM) .
- NF-κB Luciferase Reporter Assays : Assess transcriptional activity in HEK293T cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
